Cas no 210888-94-1 (Benzaldehyde,3-(1H-indol-5-yl)-)
210888-94-1 structure
Product Name:Benzaldehyde,3-(1H-indol-5-yl)-
CAS-nummer:210888-94-1
MF:C15H11NO
MW:221.253943681717
CID:242351
PubChem ID:4135879
Update Time:2025-04-19
Benzaldehyde,3-(1H-indol-5-yl)- Chemische en fysische eigenschappen
Naam en identificatie
-
- Benzaldehyde,3-(1H-indol-5-yl)-
- 3-(1H-INDOL-5-YL)BENZALDEHYDE
- 3-(1H-Indol-6-yl)benzaldehyde
- 3-(1H-Indol-7-yl)benzaldehyde
- AC1N4WYG
- AG-E-54764
- BB 0222779
- CTK4E5847
- DTXSID80399742
- Benzaldehyde, 3-(1H-indol-5-yl)-
- AKOS004113929
- QKEKUZYEHOVYSN-UHFFFAOYSA-N
- 3-(1H-Indol-5-yl)-benzaldehyde
- CHEMBL4090782
- 210888-94-1
- SCHEMBL3698604
-
- Inchi: 1S/C15H11NO/c17-10-11-2-1-3-12(8-11)13-4-5-15-14(9-13)6-7-16-15/h1-10,16H
- InChI-sleutel: QKEKUZYEHOVYSN-UHFFFAOYSA-N
- LACHT: O=CC1=CC=CC(=C1)C1C=CC2=C(C=CN2)C=1
Berekende eigenschappen
- Exacte massa: 221.08413
- Monoisotopische massa: 221.084
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 1
- Aantal waterstofbondacceptatoren: 1
- Zware atoomtelling: 17
- Aantal draaibare bindingen: 2
- Complexiteit: 278
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 3.4
- Topologisch pooloppervlak: 32.9Ų
Experimentele eigenschappen
- PSA: 32.86
- LogboekP: 3.64740
Benzaldehyde,3-(1H-indol-5-yl)- Gerelateerde literatuur
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Hui Liu,Deyong Su,Guolin Cheng,Jimin Xu,Xinyan Wang,Yuefei Hu Org. Biomol. Chem., 2010,8, 1899-1904
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Saeideh Mirfakhraei,Malak Hekmati,Fereshteh Hosseini Eshbala,Hojat Veisi New J. Chem., 2018,42, 1757-1761
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3. Estimating and correcting interference fringes in infrared spectra in infrared hyperspectral imagingGhazal Azarfar,Ebrahim Aboualizadeh,Nicholas M. Walter,Simona Ratti,Camilla Olivieri,Alessandra Norici,Michael Nasse,Achim Kohler,Mario Giordano Analyst, 2018,143, 4674-4683
-
Daniel Messmer,Stefan Salentinig,Jakob Heier Nanoscale, 2019,11, 6929-6938
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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